(1'-benzyl-1,4'-bipiperidin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidinylcarbonyl group, and a bipiperidine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with piperidine to form N-benzylpiperidine. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like carboxylic acids or metal ions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine undergoes various chemical reactions, including reduction, oxidation, and substitution.
Common Reagents and Conditions
Reduction: The compound can be reduced using metal ion-catalyzed reactions in the presence of acetonitrile.
Oxidation: Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield hydroxylamine or azoxybenzene, while oxidation reactions may produce various oxidized derivatives .
Scientific Research Applications
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-bis(1-pyrrolidinylcarbonyl)-1,4-dihydropyridine: This compound shares a similar structure but differs in the presence of additional pyrrolidinylcarbonyl groups.
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate: Another structurally related compound with a pyrrolidinecarboxylate group.
Uniqueness
1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H33N3O |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H33N3O/c26-22(24-12-4-5-13-24)20-9-6-14-25(18-20)21-10-15-23(16-11-21)17-19-7-2-1-3-8-19/h1-3,7-8,20-21H,4-6,9-18H2 |
InChI Key |
NXICJYYWFDHZOD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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